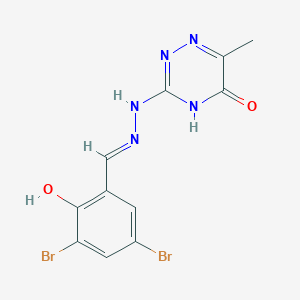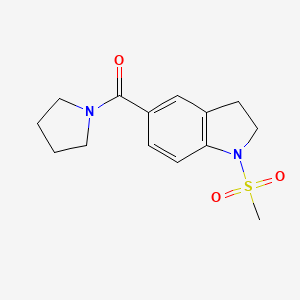![molecular formula C19H20F4N2 B6061077 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazines. It has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with various receptors and neurotransmitters in the brain. It has been shown to bind to serotonin and dopamine receptors, leading to an increase in their levels in the brain. It also inhibits the reuptake of serotonin and dopamine, leading to a prolonged effect of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in the levels of serotonin and dopamine in the brain. This can lead to enhanced mood, increased motivation, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. Its ability to inhibit the reuptake of these neurotransmitters also makes it useful for studying their effects on behavior and cognition.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the experimental model used.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It has also been suggested that this compound may have potential as a cognitive enhancer.
Another area of future research is the development of new compounds based on the structure of this compound. These compounds may have improved efficacy and reduced toxicity compared to the parent compound.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors, and has been found to inhibit the reuptake of these neurotransmitters. It has several potential applications in the treatment of psychiatric disorders and as a cognitive enhancer. However, its potential toxicity at high doses should be taken into consideration when using it in lab experiments.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 3-fluorobenzyl chloride and 2-(trifluoromethyl)benzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The resulting product is purified by column chromatography to obtain the desired compound.
科学的研究の応用
1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for several receptors, including serotonin and dopamine receptors. It has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N2/c20-17-6-3-4-15(12-17)13-24-8-10-25(11-9-24)14-16-5-1-2-7-18(16)19(21,22)23/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSADJFAJSPCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)

![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6061025.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![N-{[1-(2-furoyl)-4-piperidinyl]methyl}-2-furamide](/img/structure/B6061047.png)
![N-benzyl-4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B6061052.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![1-(4-bromophenyl)-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6061076.png)